

IUPAC name and CAS number for 2-Chloro-4-methoxynicotinaldehyde

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Compound of Interest

Compound Name: 2-Chloro-4-methoxynicotinaldehyde

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In-Depth Technical Guide: 2-Chloro-4-methoxynicotinaldehyde

IUPAC Name: 2-Chloro-4-methoxypyridine-3-carbaldehyde CAS Number: 905563-79-3

This technical guide provides a comprehensive overview of **2-Chloro-4-methoxynicotinaldehyde**, a substituted pyridine derivative of interest to researchers, scientists, and professionals in drug development and organic synthesis. This document details its chemical identity, physical properties, a representative synthetic protocol, and potential chemical transformations.

Compound Identification and Properties

2-Chloro-4-methoxynicotinaldehyde is a trifunctional heterocyclic compound featuring a pyridine core substituted with a chlorine atom, a methoxy group, and a formyl (aldehyde) group. These functional groups provide multiple reactive sites, making it a versatile building block in medicinal chemistry and materials science.

Chemical Structure

Molecular Formula: C₇H₆ClNO₂ Molecular Weight: 171.58 g/mol [1]

Physicochemical Properties

A summary of the available quantitative data for **2-Chloro-4-methoxynicotinaldehyde** is presented in Table 1.

Property	Value	Reference
CAS Number	905563-79-3	[1]
IUPAC Name	2-Chloro-4-methoxypyridine-3-carbaldehyde	-
Molecular Formula	C ₇ H ₆ ClNO ₂	[1]
Molecular Weight	171.58 g/mol	[1]
Boiling Point	295.5 °C (at 760 mmHg)	[1]
Appearance	White solid (predicted)	[2]

Synthesis of 2-Chloro-4-methoxynicotinaldehyde

The most direct and widely employed method for the formylation of electron-rich heterocyclic compounds is the Vilsmeier-Haack reaction.[2][3] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF). The starting material for the synthesis of **2-Chloro-4-methoxynicotinaldehyde** is 2-chloro-4-methoxypyridine.[2] The electron-donating methoxy group at the 4-position activates the pyridine ring towards electrophilic substitution, directing the formylation to an adjacent position.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a representative procedure for the synthesis of **2-Chloro-4-methoxynicotinaldehyde**. Optimization may be required based on laboratory conditions and reagent purity.

Materials:

- 2-chloro-4-methoxypyridine
- Phosphorus oxychloride (POCl₃), freshly distilled

- N,N-Dimethylformamide (DMF), anhydrous
- Dichloromethane (DCM), anhydrous
- Crushed ice
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)

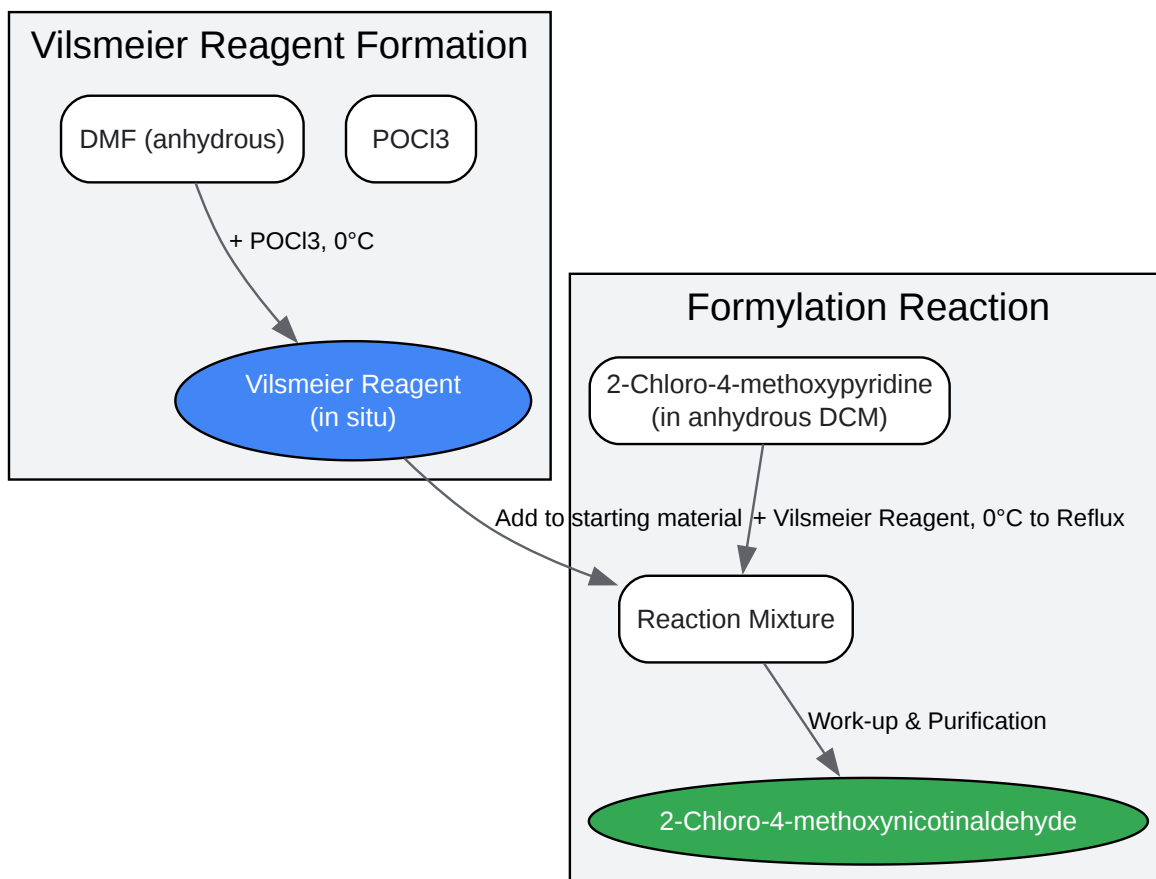
Procedure:

- Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents). Cool the flask to 0 °C in an ice bath. Add POCl_3 (1.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature is maintained below 5 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.^[2]
- Formylation Reaction: Dissolve 2-chloro-4-methoxypyridine (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.^[2]
- Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Work-up: Cool the reaction mixture to room temperature and carefully pour it onto a generous amount of crushed ice with vigorous stirring. Cautiously neutralize the acidic mixture to a pH of 7-8 by the slow addition of a saturated aqueous solution of NaHCO_3 .
- Extraction and Isolation: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous Na_2SO_4 or MgSO_4 .

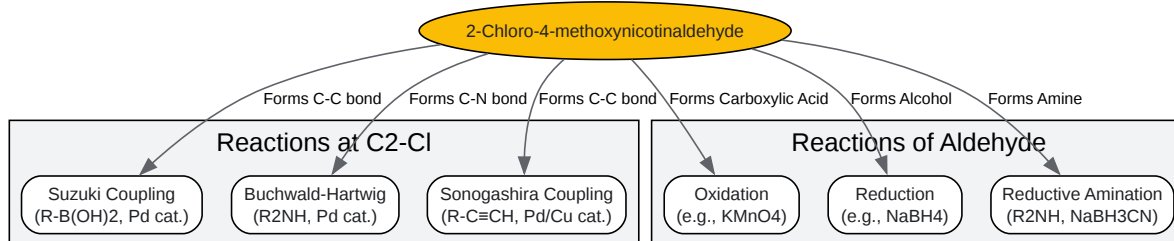
- Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **2-Chloro-4-methoxynicotinaldehyde**.[\[2\]](#)

Synthesis Workflow Diagram

Vilsmeier-Haack Synthesis Workflow



Key Transformations of 2-Chloro-4-methoxynicotinaldehyde

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